molecular formula C15H22O4S B2711527 6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid CAS No. 92730-80-8

6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid

Cat. No.: B2711527
CAS No.: 92730-80-8
M. Wt: 298.4
InChI Key: BPVASHJUBZUJMW-UHFFFAOYSA-N
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Description

6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid is an organic compound with the molecular formula C15H22O4S It is characterized by a thienyl group attached to a hexanoic acid chain, with a carboxybutyl substituent on the thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.

Scientific Research Applications

6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The thienyl ring may participate in π-π interactions or other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(4-Carboxybutyl)-2-thienyl]pentanoic acid
  • 6-[5-(4-Carboxybutyl)-2-thienyl]heptanoic acid

Uniqueness

6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-[5-(4-carboxybutyl)thiophen-2-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4S/c16-14(17)8-3-1-2-6-12-10-11-13(20-12)7-4-5-9-15(18)19/h10-11H,1-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVASHJUBZUJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CCCCC(=O)O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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